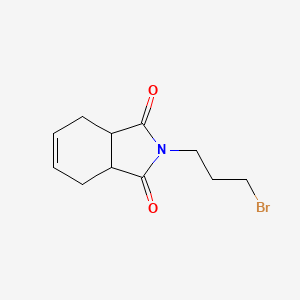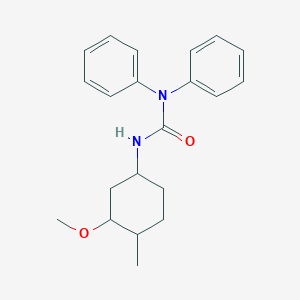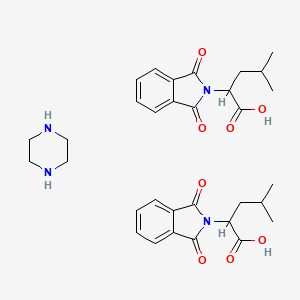
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) is a compound belonging to the class of isoindoline derivatives.
Preparation Methods
The synthesis of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Chemical Reactions Analysis
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: The compound can undergo substitution reactions, where different functional groups are introduced into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) can be compared with other similar compounds, such as:
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- N-Phthalyl-DL-alanine
- 2-phthalimidopropionic acid
These compounds share similar structural motifs and chemical reactivity but may differ in their specific applications and properties. The uniqueness of 1,3-Dioxo-alpha-isobutyl-2H-isoindoline-2-acetic acid piperazine (salt) lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
CAS No. |
58248-07-0 |
|---|---|
Molecular Formula |
C32H40N4O8 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-4-methylpentanoic acid;piperazine |
InChI |
InChI=1S/2C14H15NO4.C4H10N2/c2*1-8(2)7-11(14(18)19)15-12(16)9-5-3-4-6-10(9)13(15)17;1-2-6-4-3-5-1/h2*3-6,8,11H,7H2,1-2H3,(H,18,19);5-6H,1-4H2 |
InChI Key |
FKIIOGYTEXAXSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.CC(C)CC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O.C1CNCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethylpropane-1,3-diol;furan-2,5-dione;1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;propane-1,2-diol](/img/structure/B14621820.png)
![[2-(Methoxymethyl)penta-1,4-dien-3-yl]benzene](/img/structure/B14621821.png)
![1-[2-(2,3-Dimethylphenyl)octyl]-1H-imidazole](/img/structure/B14621829.png)
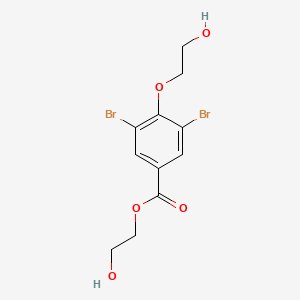
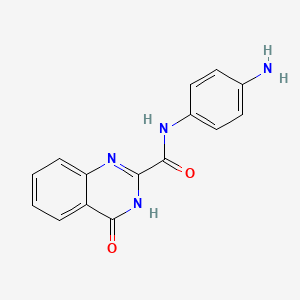
![4-[(E)-(4-Octylphenyl)diazenyl]benzonitrile](/img/structure/B14621860.png)
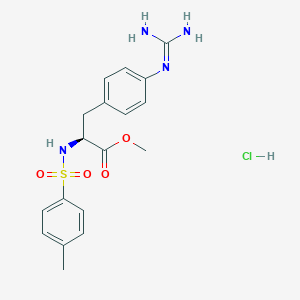
![2-(4-Bromo-3-methylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14621879.png)
![N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2-(dimethylamino)acetamide;hydrochloride](/img/structure/B14621881.png)
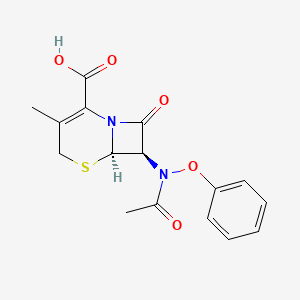
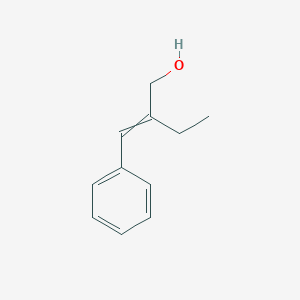
![Acetamide, 2,2'-[1,2-ethanediylbis(oxy)]bis[N,N-dipropyl-](/img/structure/B14621897.png)
